molecular formula C14H13FO3 B6374274 4-(2,5-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261946-15-9

4-(2,5-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374274
CAS No.: 1261946-15-9
M. Wt: 248.25 g/mol
InChI Key: XPKDLEYZFJELSL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-fluorophenol is a synthetic phenolic derivative characterized by a fluorinated aromatic ring and a dimethoxyphenyl substituent. Its molecular structure (C₁₄H₁₃FO₃) includes a 2-fluorophenol core linked to a 2,5-dimethoxyphenyl group. The fluorine atom at the ortho position and the methoxy groups at the 2,5-positions of the adjacent phenyl ring confer unique electronic and steric properties.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-13(16)12(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKDLEYZFJELSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684381
Record name 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-15-9
Record name 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxyphenol.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of phenolic alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorine and methoxy groups significantly alter molecular properties. Below is a comparative analysis with compounds from the provided evidence and other structurally related derivatives:

Table 1: Substituent-Driven Property Comparison
Compound Name Key Substituents LogP (Predicted) Bioactivity (Reported)
4-(2,5-Dimethoxyphenyl)-2-fluorophenol 2-Fluoro, 2,5-dimethoxy ~2.8* Not reported in evidence
cis-Syringin (Compound 11) Syringin (methoxy-rich glycoside) ~0.5 Anti-asthma (β-hexosaminidase inhibition)
Dehydrovomifoliol (Compound 14) Terpenoid with hydroxyl groups ~3.0 Anti-asthma
4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone 2,5-Difluoro, chlorophenylsulfonyl ~3.5 Industrial use (no bioactivity reported)

*Predicted using fragment-based methods.

  • Electronic Effects: The electron-withdrawing fluorine in this compound increases aromatic ring polarity compared to methoxy-rich compounds like cis-syringin.

Bioactivity and Functional Group Synergy

  • Fluorine’s metabolic stability could prolong such effects in the target compound.
  • Industrial Relevance : The difluorophenyl compound in lacks reported bioactivity but highlights fluorine’s role in enhancing chemical stability for industrial applications .

Positional Isomerism and Functional Group Variations

  • Methoxy vs. Fluoro : Methoxy groups (e.g., in Compound 11) increase lipophilicity and steric hindrance compared to fluorine. This may affect membrane permeability and target selectivity.
  • Ortho-Fluoro Specificity: The 2-fluoro substitution in the target compound contrasts with the 2,5-difluoro motif in ’s cyclohexanone derivative. Ortho-fluorine often induces conformational rigidity, which could optimize receptor binding.

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